molecular formula C18H24O2 B3025689 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 2552798-14-6

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No.: B3025689
CAS No.: 2552798-14-6
M. Wt: 272.4 g/mol
InChI Key: YURJBXYTSFIOOT-LSDHHAIUSA-N
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Description

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol involves several steps, starting with the preparation of its precursors. Typical synthetic routes include:

  • Friedel-Crafts Alkylation: Using benzene derivatives as starting materials, an alkylating agent is introduced in the presence of a Lewis acid catalyst.

  • Cyclization: This step involves the formation of the cyclohexene ring, often requiring high temperatures and specific catalysts.

  • Functional Group Modification: Subsequent steps modify functional groups to achieve the desired structure, employing reagents like halides and hydroxides.

Industrial Production Methods: Industrial production of this compound generally scales up the laboratory procedures, emphasizing cost-effectiveness and yield. Continuous-flow reactors and optimized reaction conditions help achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Converts hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents like potassium permanganate.

  • Reduction: Uses reducing agents such as sodium borohydride to convert carbonyl groups back to hydroxyl groups.

  • Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogenated compounds react with nucleophiles in solvents like ethanol or dimethyl sulfoxide.

Major Products

  • Oxidation leads to benzoquinones.

  • Reduction yields alcohol derivatives.

  • Substitution can produce a wide array of functionalized benzenediols.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex organic compounds.

Biology

  • Investigated for its potential as an antioxidant due to its phenolic structure.

Medicine

  • Explored for anti-inflammatory and antimicrobial properties.

Industry

  • Used in the production of specialized polymers and resins.

Comparison with Similar Compounds

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol can be compared with similar compounds like other phenolic derivatives, highlighting its unique structural features and reactivity.

List of Similar Compounds

  • 4-ethyl-2-methoxyphenol

  • 2-ethyl-4-methylphenol

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde

Properties

IUPAC Name

5-ethyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJBXYTSFIOOT-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001038278
Record name Cannabidiol ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552798-14-6
Record name Cannabidiol ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

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